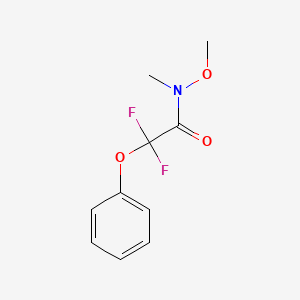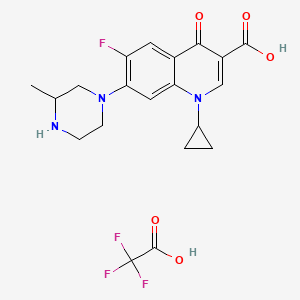
Desmethoxy Gatifloxacin Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethoxy Gatifloxacin Trifluoroacetate is a chemical compound with the molecular formula C20H21F4N3O5 and a molecular weight of 459.39 . It is a derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of Desmethoxy Gatifloxacin Trifluoroacetate involves several steps, starting from the basic structure of gatifloxacinThe reaction conditions often involve the use of trifluoroacetic acid and other reagents under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Desmethoxy Gatifloxacin Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Desmethoxy Gatifloxacin Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in the study of bacterial resistance and the development of new antibiotics.
Medicine: It is used in the research of new therapeutic agents and drug delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Desmethoxy Gatifloxacin Trifluoroacetate is similar to that of gatifloxacin. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the replication of bacterial genetic material, leading to the death of the bacteria .
Comparación Con Compuestos Similares
Desmethoxy Gatifloxacin Trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and reactivity. Similar compounds include:
Gatifloxacin: The parent compound, which lacks the trifluoroacetate group.
Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with a slightly different structure and spectrum of activity.
Propiedades
Fórmula molecular |
C20H21F4N3O5 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H20FN3O3.C2HF3O2/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11;3-2(4,5)1(6)7/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25);(H,6,7) |
Clave InChI |
URJUNYOPXJPQGS-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[6-(Oxan-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12339937.png)

![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)

![Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate](/img/structure/B12339943.png)
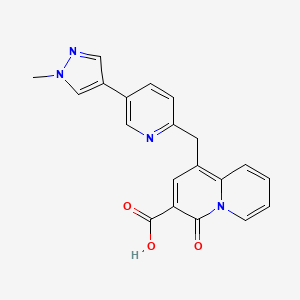
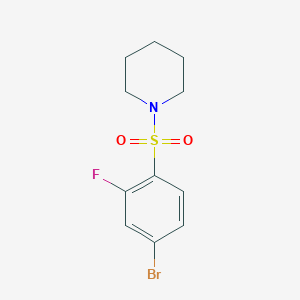
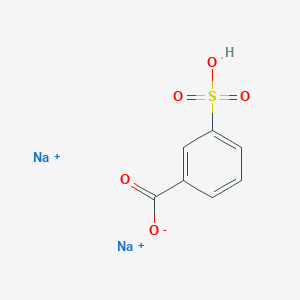
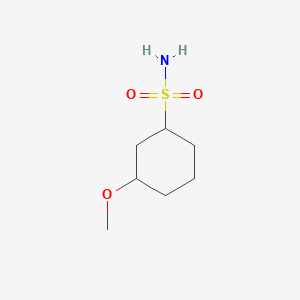
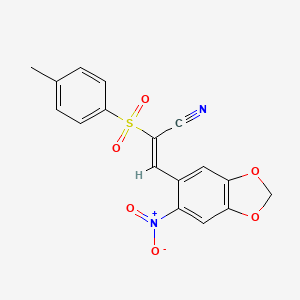

![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
